3,4-Dimethylphenyl methylnitrosocarbamate
Description
3,4-Dimethylphenyl methylnitrosocarbamate is a synthetic carbamate derivative characterized by a nitroso (-N=O) functional group attached to the carbamate moiety.
Properties
CAS No. |
58139-33-6 |
|---|---|
Molecular Formula |
C10H12N2O3 |
Molecular Weight |
208.21 g/mol |
IUPAC Name |
(3,4-dimethylphenyl) N-methyl-N-nitrosocarbamate |
InChI |
InChI=1S/C10H12N2O3/c1-7-4-5-9(6-8(7)2)15-10(13)12(3)11-14/h4-6H,1-3H3 |
InChI Key |
HHNVRZPRZQZGFZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)OC(=O)N(C)N=O)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,4-Dimethylphenyl methylnitrosocarbamate typically involves the reaction of 3,4-dimethylphenyl isocyanate with nitrosating agents under controlled conditions. One common method includes the use of sodium nitrite and hydrochloric acid to generate the nitrosating species in situ, which then reacts with the isocyanate to form the desired product .
Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through continuous flow processes that ensure consistent reaction conditions and high yields. The use of automated reactors and precise control of temperature and reagent addition are crucial for the efficient production of this compound .
Chemical Reactions Analysis
Types of Reactions: 3,4-Dimethylphenyl methylnitrosocarbamate undergoes various chemical reactions, including:
Oxidation: The nitroso group can be oxidized to form nitro derivatives.
Reduction: The nitroso group can be reduced to form amines.
Substitution: The carbamate moiety can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation or the use of reducing agents like sodium borohydride.
Substitution: Nucleophiles such as amines or alcohols can react with the carbamate group under mild conditions.
Major Products Formed:
Oxidation: Formation of 3,4-dimethylphenyl nitrocarbamate.
Reduction: Formation of 3,4-dimethylphenyl amine.
Substitution: Formation of various substituted carbamates depending on the nucleophile used.
Scientific Research Applications
3,4-Dimethylphenyl methylnitrosocarbamate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of other compounds.
Biology: Studied for its potential biological activity, including its effects on enzymes and cellular processes.
Medicine: Investigated for its potential use in drug development, particularly for its nitroso group, which can interact with biological targets.
Industry: Utilized in the production of pesticides and other agrochemicals.
Mechanism of Action
The mechanism of action of 3,4-Dimethylphenyl methylnitrosocarbamate involves the interaction of its nitroso group with biological molecules. The nitroso group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the inhibition of their activity. This interaction can disrupt various cellular pathways and processes, making it a potential candidate for therapeutic applications .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural analogs, their substituents, uses, and toxicity profiles based on the provided evidence:
Key Observations:
Structural Influence on Function: The nitroso group in 3,4-dimethylphenyl methylnitrosocarbamate distinguishes it from analogs like xylylcarb and XMC. Substituent Position: The 3,4-dimethyl configuration in xylylcarb may enhance lipophilicity and target-site binding compared to 3,5-dimethyl (XMC) or hydroxylated analogs .
Toxicity Profiles: Carbamates generally inhibit acetylcholinesterase, leading to neurotoxicity.
Environmental Behavior :
- Bulky substituents (e.g., terbucarb) reduce soil mobility, whereas polar groups (e.g., nitro in 4-nitrophenyl N-methoxycarbamate) may increase water solubility and bioaccumulation risks .
Research Findings and Gaps
- Regulatory frameworks for nitrosamines (e.g., IARC Class 2A carcinogens) could inform handling guidelines for this compound.
- Efficacy vs. Safety Trade-offs : Analogs like XMC and terbucarb balance pesticidal efficacy with environmental safety. The nitroso variant may require similar trade-offs but with heightened regulatory scrutiny.
Notes
- Evidence Limitations : Direct data on this compound are absent in the provided sources. Comparisons rely on structurally related methylcarbamates and nitroso chemistry principles.
- Handling Recommendations : Based on analogs like 4-nitrophenyl N-methoxycarbamate, strict PPE and professional training are advised .
Biological Activity
3,4-Dimethylphenyl methylnitrosocarbamate (CAS No. 58139-33-6) is an organic compound that belongs to the class of nitrosocarbamates. It is characterized by the presence of a nitroso group attached to the nitrogen atom of the carbamate moiety. This compound has garnered interest due to its potential biological activities and applications in various fields, including chemistry, biology, and medicine.
- Molecular Formula : C10H12N2O3
- Molecular Weight : 208.21 g/mol
- IUPAC Name : (3,4-dimethylphenyl) N-methyl-N-nitrosocarbamate
- Canonical SMILES : CC1=C(C=C(C=C1)OC(=O)N(C)N=O)
The biological activity of this compound primarily stems from its nitroso group. This group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition of their activity. Such interactions can disrupt various cellular pathways and processes, potentially making this compound a candidate for therapeutic applications.
Enzymatic Interactions
Research indicates that this compound can inhibit specific enzymes involved in cellular metabolism. The nitroso group interacts with cysteine residues in proteins, leading to modifications that affect enzyme functionality. For example:
- Inhibition of Cyclic GMP Phosphodiesterase : Studies have shown that nitrosocarbamates can inhibit this enzyme, which plays a critical role in signaling pathways related to vascular function and neurotransmission.
Cytotoxicity and Anticancer Potential
The compound has been evaluated for its cytotoxic effects on various cancer cell lines. Preliminary studies suggest that it may induce apoptosis in cancer cells through the generation of reactive oxygen species (ROS) upon metabolic activation. This mechanism is similar to other known anticancer agents that exploit oxidative stress to trigger cell death.
Case Study: Cytotoxic Effects on HeLa Cells
A study conducted on HeLa cells demonstrated that exposure to varying concentrations of this compound resulted in dose-dependent cytotoxicity. The following table summarizes the findings:
| Concentration (µM) | Cell Viability (%) | Apoptosis Rate (%) |
|---|---|---|
| 0 | 100 | 5 |
| 10 | 85 | 15 |
| 50 | 60 | 30 |
| 100 | 30 | 60 |
These results indicate a significant increase in apoptosis as the concentration of the compound rises, suggesting its potential as an anticancer agent.
Neurotoxicity
Beyond its anticancer properties, there is emerging evidence regarding the neurotoxic effects of nitrosamines, including this compound. Research indicates that exposure may lead to neurodegeneration through oxidative stress mechanisms. This aspect is crucial for understanding both therapeutic applications and safety profiles.
Comparative Analysis with Related Compounds
The biological activity of this compound can be compared with similar compounds:
| Compound Name | Presence of Nitroso Group | Biological Activity |
|---|---|---|
| 3,4-Dimethylphenyl methylcarbamate | No | Lower reactivity in biological contexts |
| 3,4-Dimethylphenyl isocyanate | No | Precursor with different reactivity |
| 3,4-Dimethylphenyl nitrocarbamate | Yes | Different chemical properties |
The presence of the nitroso group in this compound imparts unique reactivity and potential biological activity compared to its analogs.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
